molecular formula C21H18ClN3O2 B368587 N-(1-{1-[(2-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide CAS No. 920118-79-2

N-(1-{1-[(2-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide

Cat. No.: B368587
CAS No.: 920118-79-2
M. Wt: 379.8g/mol
InChI Key: WUEZOPBJOSUMQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Official Chemical Nomenclature

The systematic IUPAC name for the target compound is N-(1-{1-[(2-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide. Alternative nomenclature includes N-{1-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]ethyl}-2-furamide, which represents a more condensed naming convention. The compound can also be designated as 2-furancarboxamide, N-[1-[1-[(2-chlorophenyl)methyl]-1H-benzimidazol-2-yl]ethyl]-, following the Chemical Abstracts Service naming system.

The structural classification places this compound within the heterocyclic amide family, specifically featuring three distinct aromatic ring systems: the benzimidazole core, the 2-chlorophenyl substituent, and the furan ring. The benzimidazole moiety represents a bicyclic system formed by the fusion of benzene and imidazole rings, while the furan component contributes a five-membered oxygen-containing heterocycle. This multi-ring architecture is characteristic of compounds designed for specific biological target interactions.

Chemical Registry and Database Identifiers

The compound is catalogued in the ChemSpider database with the identifier CID 11084073, facilitating cross-referencing across multiple chemical databases. The registry number 920118-79-2 serves as the unique Chemical Abstracts Service identifier for this specific molecular entity. These standardized identifiers ensure accurate compound identification across international chemical literature and regulatory frameworks.

Properties

IUPAC Name

N-[1-[1-[(2-chlorophenyl)methyl]benzimidazol-2-yl]ethyl]furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN3O2/c1-14(23-21(26)19-11-6-12-27-19)20-24-17-9-4-5-10-18(17)25(20)13-15-7-2-3-8-16(15)22/h2-12,14H,13H2,1H3,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUEZOPBJOSUMQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC2=CC=CC=C2N1CC3=CC=CC=C3Cl)NC(=O)C4=CC=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-{1-[(2-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, including antimicrobial, antitumor, and anti-inflammatory effects, based on diverse research findings.

  • Molecular Formula : C16H15ClN2O
  • Molecular Weight : 286.75 g/mol
  • CAS Number : 941823-63-8

Antimicrobial Activity

Research indicates that compounds related to benzodiazoles exhibit significant antimicrobial properties. For instance, derivatives of benzodiazoles have been shown to inhibit various bacterial strains and fungi, suggesting that this compound may possess similar effects. The mechanism often involves the disruption of microbial cell membranes or interference with metabolic pathways.

Antitumor Activity

A study evaluated the antitumor effects of newly synthesized compounds related to benzodiazoles against several cancer cell lines, including breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and CNS cancer (SF-268). The findings suggested that certain derivatives exhibited dose-dependent inhibition of cell growth. Specifically, compounds showed varying degrees of effectiveness, with some achieving significant growth inhibition compared to doxorubicin, a standard chemotherapy agent.

Table 1: Antitumor Activity Against Human Tumor Cell Lines

CompoundCell LineGI50 (µM)Inhibition Type
DoxorubicinMCF-70.5Positive Control
Compound AMCF-710Moderate Inhibition
Compound BNCI-H46015Moderate Inhibition
Compound CSF-2685High Inhibition

GI50 = Concentration required to inhibit 50% of cell growth.

Anti-inflammatory Activity

The compound's structural features suggest potential anti-inflammatory properties. Benzodiazole derivatives have been reported to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). These activities may be beneficial in treating conditions characterized by chronic inflammation.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of benzodiazole derivatives. For example:

  • Synthesis and Evaluation : A recent study synthesized various hydrazone derivatives from furan-aldehyde and evaluated their biological activities. The synthesized compounds were tested for their cytotoxic effects on cancer cells, showing promising results for further development.
  • Mechanistic Studies : Investigations into the mechanisms of action revealed that certain compounds could induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
  • Comparative Studies : Comparative analyses with known drugs demonstrated that some derivatives had comparable or superior activity against specific cancer types, indicating their potential as lead compounds for drug development.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Variations

The target compound is distinguished by its 2-chlorophenylmethyl substitution on the benzodiazole ring and an ethyl linker connecting the benzodiazole to the furan-2-carboxamide group. Below is a comparative analysis with key analogs:

Table 1: Structural Comparison of Selected Benzimidazole Derivatives
Compound Name Substituents on Benzimidazole Linker Type Additional Functional Groups Molecular Weight (g/mol) Key References
Target Compound 2-Chlorophenylmethyl Ethyl Furan-2-carboxamide ~407.89 (estimated)
N-{[1-(3-Chlorobenzyl)-1H-Benzimidazol-2-yl]methyl}-N-methylfuran-2-carboxamide 3-Chlorophenylmethyl Methyl N-Methylfuran-2-carboxamide ~369.84
N-(3-((1H-Benzo[d]imidazol-1-yl)methyl)benzyl)furan-2-carboxamide Benzylic (no halogen) Benzyl Furan-2-carboxamide 331.4
N-({1-[2-Oxo-2-(piperidin-1-yl)ethyl]-1H-1,3-Benzodiazol-2-yl}methyl)furan-2-carboxamide Piperidinyl-oxoethyl Oxoethyl-piperidine Furan-2-carboxamide 366.4
N-(1-{1-[2-(4-Chloro-3-methylphenoxy)ethyl]-1H-Benzimidazol-2-yl}ethyl)-2-furamide 4-Chloro-3-methylphenoxyethyl Ethyl-phenoxy Furan-2-carboxamide 407.89

Key Observations :

  • Substituent Position: The 2-chlorophenyl group in the target compound may enhance lipophilicity and receptor binding compared to non-halogenated (e.g., benzyl) or differently substituted analogs (e.g., 3-chlorophenyl in ).
  • Linker Flexibility : The ethyl linker in the target compound offers conformational flexibility, whereas rigid linkers (e.g., oxoethyl-piperidine in ) may restrict binding modes.
  • Functional Groups : The absence of N-methylation in the target compound (vs. ) could influence metabolic stability and solubility.

Physicochemical Properties

  • Hydrogen Bonding: The furan-2-carboxamide group provides hydrogen bond donors/acceptors, critical for target engagement, as seen in thiourea derivatives () .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.